molecular formula C10H7BrN2O B1450807 6-Bromo-2-vinyl-4-quinazolinol CAS No. 883500-96-7

6-Bromo-2-vinyl-4-quinazolinol

Cat. No. B1450807
M. Wt: 251.08 g/mol
InChI Key: VNUPKTBYJVMGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-vinyl-4-quinazolinol is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-vinyl-4-quinazolinol consists of a quinazolinol core with a bromine atom at the 6th position and a vinyl group at the 2nd position . The SMILES representation of the molecule is C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Bromo-2-vinyl-4-quinazolinol is involved in the synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further transformed into ethers, esters, and sulfonates. Such compounds demonstrate significant antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980).
  • It is a key component in a one-pot, three-component synthesis method involving isatoic anhydride, orthoesters, and amines, leading to various quinazolinone derivatives under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).

Biological and Medicinal Applications

  • Certain derivatives of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, synthesized via condensation with specific compounds, have shown potent antiviral activity and cytotoxicity, indicating potential for therapeutic applications (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
  • 6-Bromo-2-vinyl-4-quinazolinol derivatives have been explored for their photo-disruptive activity towards plasmid DNA under UV radiation, and their molecular docking studies suggest potential applications in photo-chemo or photodynamic therapies (Mikra et al., 2022).

Advanced Material Synthesis

  • It is used in the synthesis of 2-vinyl- and 2-(α-styryl)quinazolin-4-one derivatives, which are crucial in the development of materials with potential biological activity (Broggini et al., 2012).

Anticoccidial Drug Development

  • 6-Bromo-2-vinyl-4-quinazolinol is an intermediate in the synthesis of anticoccidial drugs, exemplifying its importance in veterinary medicine (Lan-ying, 2009).

Anticonvulsant Agents

  • The compound has been used in the synthesis of quinazolinone-based pharmacophores with anticonvulsant properties, highlighting its role in developing new therapeutic agents (Ugale et al., 2012).

Safety And Hazards

6-Bromo-2-vinyl-4-quinazolinol may cause an allergic skin reaction and serious eye irritation . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

6-bromo-2-ethenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPKTBYJVMGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396704
Record name 6-BROMO-2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-vinyl-4-quinazolinol

CAS RN

883500-96-7
Record name 6-BROMO-2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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